

Spectroscopic Profile of Anhalamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anhalamine**

Cat. No.: **B1203834**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Anhalamine** (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol), a naturally occurring tetrahydroisoquinoline alkaloid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Anhalamine**. The following tables summarize the expected chemical shifts for ^1H and ^{13}C NMR, based on data for closely related compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Table 1: ^1H NMR Spectroscopic Data for **Anhalamine** (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.5-6.7	Singlet	1H	Ar-H (H-5)
~3.83	Singlet	3H	-OCH ₃ (C7)
~3.82	Singlet	3H	-OCH ₃ (C6)
~4.0-4.2	Singlet (broad)	1H	-OH (C8)
~3.3-3.5	Triplet	2H	-CH ₂ - (C3)
~2.7-2.9	Triplet	2H	-CH ₂ - (C4)
~2.0-2.2	Singlet (broad)	1H	-NH
~4.0 (partially obscured)	Singlet	2H	-CH ₂ - (C1)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on known data for similar tetrahydroisoquinoline alkaloids.

Table 2: ¹³C NMR Spectroscopic Data for **Anhalamine** (Predicted)

Chemical Shift (δ) ppm	Assignment
~147-149	C-7
~145-147	C-6
~135-140	C-8
~125-130	C-4a
~120-125	C-8a
~110-115	C-5
~60.5	-OCH ₃ (C7)
~55.9	-OCH ₃ (C6)
~45-50	C-1
~40-45	C-3
~25-30	C-4

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Chemical shifts are referenced to the solvent signal (CDCl₃: δ = 77.16 ppm). Predicted values are based on known data for similar tetrahydroisoquinoline alkaloids.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **Anhalamine**. The characteristic absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for **Anhalamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Broad	O-H stretch (phenol)
3100-3300	Medium	N-H stretch (secondary amine)
2850-3000	Medium	C-H stretch (aliphatic)
3000-3100	Weak	C-H stretch (aromatic)
1580-1620	Medium-Strong	C=C stretch (aromatic ring)
1450-1500	Medium	C-H bend (aliphatic)
1200-1300	Strong	C-O stretch (aryl ether)
1000-1100	Strong	C-O stretch (phenol)
1000-1250	Strong	C-N stretch (amine)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Anhalamine**, aiding in its identification. The molecular formula of **Anhalamine** is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol .[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data for **Anhalamine**

m/z	Relative Intensity (%)	Assignment
209	High	[M] ⁺ (Molecular Ion)
194	Moderate	[M - CH ₃] ⁺
178	High	[M - CH ₂ NH ₂] ⁺ (from α-cleavage)
163	Moderate	[M - CH ₂ NH ₂ - CH ₃] ⁺
151	Moderate	Further fragmentation

Ionization Method: Electron Ionization (EI). The fragmentation pattern is dominated by the stable benzylic cation formed through α -cleavage adjacent to the nitrogen atom.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **Anhalamine** sample.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: 400 MHz NMR Spectrometer
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment
 - Number of Scans: 16-64
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2.0 s

- Acquisition Time: 1.5 s

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the **Anhalamine** sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet-forming die.
- Press the die under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

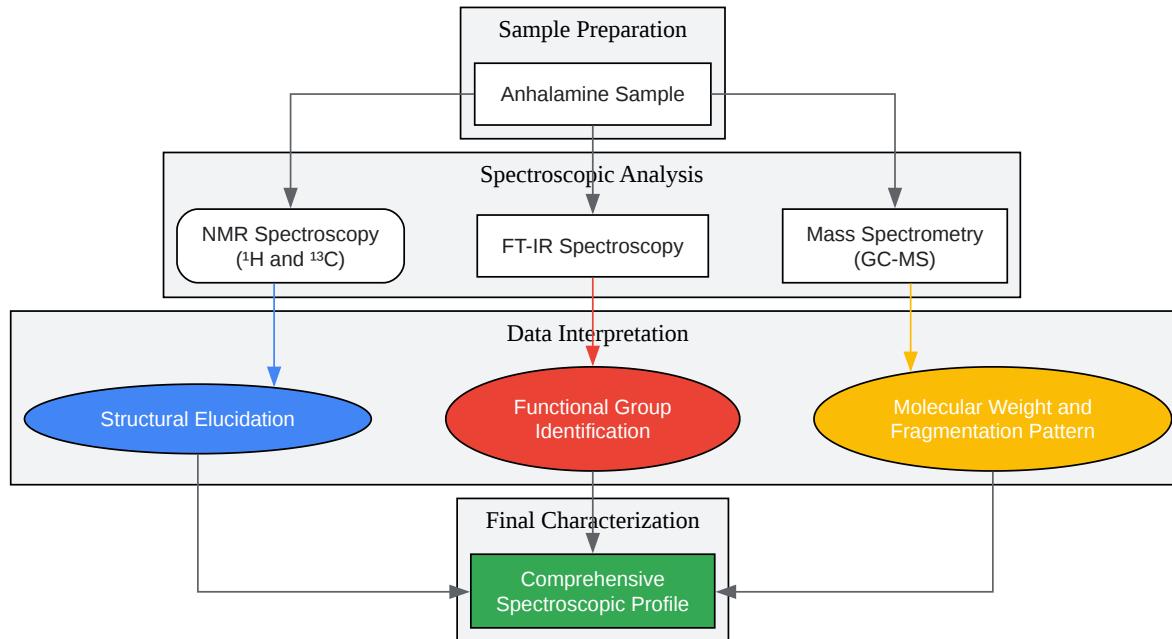
Instrument Parameters:

- Spectrometer: Fourier Transform Infrared Spectrometer
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **Anhalamine** in methanol.
- Dilute the stock solution to a final concentration of 10-100 $\mu\text{g/mL}$ with methanol.


Instrument Parameters:

- Gas Chromatograph:
 - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-550.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Anhalamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Characterization of **Anhalamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Anhalamine - Wikipedia [en.wikipedia.org]

- 3. Anhalamine | C11H15NO3 | CID 69510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Anhalamine: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203834#spectroscopic-data-of-anhalamine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com